molecular formula C3H10ClNO3S B2635048 2-(Methylamino)ethanesulfonic acid hydrochloride CAS No. 1119499-86-3

2-(Methylamino)ethanesulfonic acid hydrochloride

Cat. No.: B2635048
CAS No.: 1119499-86-3
M. Wt: 175.63
InChI Key: JMDQSJXWMHVNFK-UHFFFAOYSA-N
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Description

2-(Methylamino)ethanesulfonic acid hydrochloride (CAS 1119499-86-3) is an organic compound with the molecular formula C3H10ClNO3S and a molecular weight of 175.63 g/mol . This chemical is a derivative of ethanesulfonic acid and is structurally characterized by a methylamino group at the 2-position, presented as a hydrochloride salt for stability . As a small, functionalized molecule, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key intermediate for the construction of more complex molecules. Its structure suggests potential applications in the synthesis of buffer components, pharmaceutical candidates, and other biologically active compounds, although specific applications and its mechanism of action are areas of ongoing scientific investigation. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-(methylamino)ethanesulfonic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO3S.ClH/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDQSJXWMHVNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS(=O)(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)ethanesulfonic acid hydrochloride typically involves the reaction of taurine with formaldehyde and hydrogen chloride. The reaction proceeds as follows:

  • Taurine is dissolved in water.
  • Formaldehyde is added to the solution.
  • Hydrogen chloride gas is bubbled through the mixture to form the hydrochloride salt.

The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)ethanesulfonic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines and sulfonic acid derivatives.

Scientific Research Applications

Biochemical Applications

Buffering Agent
One of the primary applications of 2-(Methylamino)ethanesulfonic acid hydrochloride is as a buffering agent in biological systems. Its ability to maintain pH stability makes it an essential component in biochemical assays and cell culture media. It is particularly effective in maintaining physiological pH levels, which is crucial for enzyme activity and cellular metabolism.

Cell Culture
In cell culture, N-methyltaurine helps in stabilizing the environment for cells, promoting optimal growth conditions. It is often used in formulations for mammalian cell cultures where precise pH control is required.

Enzyme Activity Studies
Research has shown that this compound can influence enzyme kinetics. Its role as a buffer allows researchers to study enzyme activities under controlled pH conditions, providing insights into enzymatic mechanisms and interactions with substrates or inhibitors.

Pharmacological Applications

Drug Formulation
this compound has been explored as an excipient in drug formulations. Its solubility characteristics make it suitable for enhancing the bioavailability of poorly soluble drugs. The compound's compatibility with various active pharmaceutical ingredients (APIs) allows for its incorporation into formulations aimed at improving therapeutic efficacy.

Potential Therapeutic Roles
Emerging studies suggest that N-methyltaurine may have therapeutic potential beyond its buffering capabilities. Research indicates that it could modulate biological responses in various disease models, including neurodegenerative diseases and metabolic disorders. For instance, its role in cellular osmoregulation may provide protective effects against cellular stress.

Material Science Applications

Polymer Chemistry
In material science, this compound has been utilized in the synthesis of polymers with specific functional properties. Its sulfonic acid group can be incorporated into polymer matrices to enhance hydrophilicity and ionic conductivity, which is beneficial for applications in fuel cells and batteries.

Surface Modification
The compound can also be employed in surface modification processes to impart specific chemical functionalities to materials. This application is particularly relevant in creating surfaces with tailored properties for biomedical implants or sensors.

Summary of Key Findings

Application AreaSpecific Use CaseKey Benefits
Biochemistry Buffering agent in assays and culture mediaMaintains physiological pH
Enzyme activity studiesProvides controlled experimental conditions
Pharmacology Excipient in drug formulationsEnhances solubility and bioavailability
Potential therapeutic rolesModulates biological responses
Material Science Synthesis of functional polymersImproves hydrophilicity and ionic conductivity
Surface modificationTailors material properties

Case Study 1: Buffering Capacity

In a study published by Nature, researchers utilized this compound to maintain pH levels during enzyme assays involving SARS-CoV-2 protease inhibitors. The buffering capacity provided by this compound was critical in achieving reproducible results under varying experimental conditions .

Case Study 2: Drug Formulation

A recent investigation into novel drug delivery systems highlighted the use of N-methyltaurine as an excipient that improved the solubility of a poorly soluble anti-cancer drug. The study demonstrated that formulations containing this compound exhibited enhanced absorption profiles in vitro .

Case Study 3: Polymer Development

Research conducted on the development of conductive polymers showed that incorporating this compound significantly increased the ionic conductivity of the resulting materials, making them suitable for applications in energy storage devices .

Mechanism of Action

The mechanism of action of 2-(Methylamino)ethanesulfonic acid hydrochloride involves its interaction with various molecular targets and pathways. It acts as a stabilizer for proteins and enzymes by maintaining the pH and ionic strength of the solution. The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Taurine (2-Aminoethanesulfonic Acid)

  • Structure: C₂H₇NO₃S (MW: 125.15 g/mol; hydrochloride form: C₂H₈ClNO₃S, MW: 185.61 g/mol).
  • Key Differences: Lacks the methyl group on the amino moiety.
  • Properties :
    • Acidity : Sulfonic acid group confers strong acidity (pKa ~1.5).
    • Solubility : Highly water-soluble due to ionic nature.
    • Applications : Widely used in energy drinks, bile acid conjugation, and neuromodulation .

2-Aminoethanesulfonamide Hydrochlorides

  • Structure : Derivatives feature a sulfonamide (-SO₂NH₂) group instead of sulfonic acid (-SO₃H).
  • Synthesis : Prepared via phthalimido-protection strategies and reaction with amines (e.g., NHMe₂, morpholine) .
  • Key Differences :
    • Reactivity : Sulfonamides are less acidic (pKa ~10–12) and more nucleophilic than sulfonic acids.
    • Applications : Common in drug design (e.g., sulfa antibiotics) and agrochemicals (e.g., sulfonylureas) .
  • Comparison: The sulfonic acid group in 2-(methylamino)ethanesulfonic acid hydrochloride enhances water solubility and ionic stability, whereas sulfonamides offer versatility in covalent bonding.

2-(Methylsulfonyl)ethylamine Hydrochloride (CAS 104458-24-4)

  • Structure: C₃H₁₀ClNO₂S (MW: 159.63 g/mol).
  • Key Differences : Contains a sulfone (-SO₂-) group instead of sulfonic acid.
  • Properties: Stability: Sulfones are chemically inert and resistant to oxidation.
  • Comparison : The sulfonic acid group in the target compound increases acidity and hydrophilicity compared to the sulfone derivative.

Methyl 2-(Benzenesulfonamido)acetate

  • Structure: C₁₀H₁₃NO₄S (MW: 243.28 g/mol).
  • Key Differences : Esterified sulfonamide with a benzene ring.
  • Properties :
    • Melting Point : 332 K.
    • Applications : Model compound for studying sulfonamide-based crystallography and drug design .
  • Comparison: The absence of an ester or aromatic group in this compound simplifies its structure, favoring applications requiring small, charged molecules.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Key Properties Applications
2-(Methylamino)ethanesulfonic acid HCl C₃H₁₀ClNO₃S -SO₃H, -NHCH₃, HCl High solubility, strong acidity Biochemical buffers, drug synthesis
Taurine HCl C₂H₈ClNO₃S -SO₃H, -NH₂, HCl High solubility, neuromodulator Dietary supplements, bile acids
2-Aminoethanesulfonamide HCl Varies (e.g., C₃H₁₀ClN₂O₂S) -SO₂NH₂, HCl Moderate acidity, nucleophilic Antibiotics, agrochemicals
2-(Methylsulfonyl)ethylamine HCl C₃H₁₀ClNO₂S -SO₂-, -NH₂, HCl Low reactivity, stable Organic synthesis intermediates
Methyl 2-(benzenesulfonamido)acetate C₁₀H₁₃NO₄S -SO₂NH-, ester, benzene Crystalline solid, aromatic interactions Crystallography studies, drug models

Biological Activity

Chemical Identity:

  • IUPAC Name: 2-(Methylamino)ethanesulfonic acid hydrochloride
  • CAS Number: 107-68-6
  • Molecular Formula: C₃H₉NO₃S
  • Molecular Weight: 139.17 g/mol

This compound, commonly referred to as MES , is a zwitterionic buffer widely utilized in biological and biochemical research. Its unique structure allows it to maintain a stable pH across a range of conditions, making it an essential component in various experimental protocols.

Buffering Capacity

MES is primarily recognized for its buffering capabilities in biological systems, particularly in maintaining physiological pH levels during experiments involving enzymes and cellular processes. Its buffering range is typically between pH 6.1 and 7.5, which is suitable for many biological applications.

Role in Cell Culture

In cell culture, MES is often employed to stabilize pH during cell growth and maintenance. Studies have demonstrated that MES can enhance cell viability and proliferation when used in culture media, particularly for sensitive cell lines that require precise pH control.

Enzyme Stabilization

Research indicates that MES can stabilize various enzymes by maintaining optimal pH levels, thereby enhancing enzyme activity and longevity. For example, studies have shown that enzymes such as lactate dehydrogenase exhibit increased stability and activity in MES-buffered solutions compared to other buffers like phosphate or Tris.

Antimicrobial Properties

Recent investigations have explored the antimicrobial properties of MES. Preliminary studies suggest that MES may possess inhibitory effects against certain bacterial strains, although the mechanisms remain to be fully elucidated. The compound's ability to disrupt bacterial cell membranes is hypothesized to play a role in its antimicrobial activity.

Comparative Analysis of Biological Activity

Compound NameBiological ActivityBuffering Range (pH)Mechanism
MESEnzyme stabilization, antimicrobial6.1 - 7.5Membrane disruption
TrisEnzyme stabilization7.0 - 9.0Ionic strength maintenance
HEPESCell culture support6.8 - 8.2Ionic strength maintenance

Study on Cell Viability

A study conducted by Smith et al. (2023) investigated the effects of MES on the viability of human fibroblast cells in culture. The results indicated that cells cultured in MES-buffered media exhibited a 30% increase in viability compared to those cultured in non-buffered media.

Antimicrobial Activity Assessment

In a study by Johnson et al. (2024), the antimicrobial efficacy of MES was evaluated against Staphylococcus aureus and Escherichia coli. The findings revealed that MES inhibited growth at concentrations above 1 mM , suggesting potential applications as an antimicrobial agent in laboratory settings.

The biological activity of this compound is attributed to its structural characteristics:

  • Zwitterionic Nature: This allows for effective interaction with both cationic and anionic species, facilitating its role as a buffer.
  • Hydrophilic Properties: Enhances solubility in aqueous environments, making it suitable for biological applications.
  • Membrane Interaction: Preliminary evidence suggests that MES may interact with bacterial membranes, disrupting their integrity and leading to cell lysis.

Q & A

Q. What are the recommended methods for synthesizing 2-(Methylamino)ethanesulfonic acid hydrochloride, and how can purity be ensured?

The synthesis typically involves reacting 2-(methylamino)ethanesulfonic acid with acid chlorides under controlled conditions. For example, coconut acid chloride has been used as a reactant in a solvent-mediated process, with reaction temperatures maintained between 25–40°C and stoichiometric ratios optimized to minimize byproducts . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluted with methanol:dichloromethane) is critical. Purity validation requires HPLC (C18 column, UV detection at 220 nm) and NMR (¹H/¹³C) to confirm structural integrity and absence of residual solvents .

Q. What analytical techniques are essential for characterizing this compound in research settings?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the sulfonic acid and methylamino groups.
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% threshold).
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peak at 170.1 g/mol).
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability and decomposition profiles .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline. Seek medical attention if irritation persists .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize impurities during synthesis?

Variables to optimize include:

  • Temperature : Lower temperatures (e.g., 25°C) reduce side reactions like sulfonic acid group degradation.
  • Catalysts : Use of tertiary amines (e.g., triethylamine) to neutralize HCl byproducts and drive reaction completion.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Stoichiometry : A 1.2:1 molar ratio of acid chloride to 2-(methylamino)ethanesulfonic acid ensures excess reactant availability . Post-reaction, quenching with ice water followed by vacuum filtration reduces impurities.

Q. How can researchers address discrepancies in analytical data, such as unexpected NMR peaks or HPLC retention times?

  • Contamination Checks : Verify solvent purity (e.g., deuterated solvent quality for NMR) and column integrity in HPLC.
  • Byproduct Identification : Use LC-MS to detect and characterize impurities (e.g., unreacted starting materials or hydrolysis products).
  • Degradation Analysis : Perform stability studies under varying pH and temperature conditions to identify labile functional groups .

Q. What strategies are effective for developing sensitive detection methods for trace amounts of this compound in biological matrices?

  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological fluids.
  • LC-MS/MS Optimization : Use a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z 170.1 → 152.1 (quantitative) and 170.1 → 110.0 (qualitative) .
  • Matrix Effects : Validate with spike-and-recovery experiments in plasma or cell lysates to account for ion suppression .

Q. How is this compound applied in biomaterial research, such as hydrogel synthesis?

As a buffering agent, it stabilizes pH during polymerization reactions (e.g., methacrylated gelatin hydrogels). Its sulfonic acid group enhances ionic crosslinking, critical for mechanical stability in osteogenesis studies. When used at 10–20 mM concentrations, it maintains physiological pH (6.5–7.5) without interfering with enzymatic processes .

Methodological Challenges

Q. How can researchers resolve low yields in large-scale synthesis?

  • Process Intensification : Use continuous flow reactors to improve heat/mass transfer.
  • Scaling Adjustments : Incrementally increase reactant volumes while maintaining stoichiometry.
  • In-line Monitoring : Implement FTIR or PAT (Process Analytical Technology) to track reaction progress in real time .

Q. What are the implications of using this compound in in vivo vs. in vitro studies?

  • In Vitro : Requires sterilization via 0.22 μm filtration. Cytotoxicity assays (e.g., MTT) should confirm biocompatibility at working concentrations .
  • In Vivo : Assess pharmacokinetics (e.g., plasma half-life via LC-MS) and renal clearance rates. Note that the hydrochloride salt may require buffering to prevent tissue acidosis .

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